N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide
Description
This compound is a tetrahydrobenzo[b]thiophene derivative featuring a 3-cyano substituent, a 6-methyl group on the bicyclic system, and a 4-(isopropylsulfonyl)benzamide moiety.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-12(2)27(24,25)15-7-5-14(6-8-15)19(23)22-20-17(11-21)16-9-4-13(3)10-18(16)26-20/h5-8,12-13H,4,9-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELINFRYVDEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Benzamide Moiety: This involves the reaction of the intermediate compound with 4-(isopropylsulfonyl)benzoyl chloride in the presence of a base like triethylamine to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitro-substituted benzamides.
Scientific Research Applications
Synthesis Pathway
The compound can be synthesized through a series of reactions involving:
- Formation of the benzo[b]thiophene core : This involves cyclization reactions that create the tetrahydrobenzo[b]thiophene structure.
- Introduction of functional groups : The cyano and sulfonyl groups are introduced via nucleophilic substitution and coupling reactions.
Biological Activities
Research has indicated that N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide exhibits various biological activities:
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies indicate strong binding affinity to the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary studies have shown that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth .
Antimicrobial Effects
Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .
Study on Anti-inflammatory Activity
A detailed study assessed the anti-inflammatory effects of related compounds derived from the benzo[b]thiophene framework. The results demonstrated significant inhibition of inflammatory markers in vitro and in vivo models .
Synthesis and Characterization
A comprehensive synthesis protocol was developed for related compounds, emphasizing the efficiency and yield of the reactions involved. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry were employed to confirm the structure .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The cyano group and the isopropylsulfonyl group are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Conformational Stability : The methyl group at position 6 may reduce the conformational disorder observed in benzoyl-substituted analogs, as seen in the parent compound’s disordered refinement .
- Aggregation Behavior : The isopropylsulfonyl group’s polarity may favor hydrogen bonding with solvent or biological targets, contrasting with halogen-dependent π-π stacking in simpler benzamides .
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The compound can be derived from 2-amino derivatives of tetrahydrobenzo[b]thiophene and various sulfonylating agents. The structure is confirmed through techniques such as NMR and LC-MS.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory potential. In silico studies suggest that it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. The binding energy calculations show a strong affinity for 5-LOX compared to COX-2, indicating a selective mechanism of action which may reduce side effects associated with non-selective anti-inflammatory drugs .
Antioxidant Activity
In vitro assays have demonstrated that derivatives of this compound possess antioxidant properties. For instance, DPPH and ABTS assays indicate that it effectively scavenges free radicals, suggesting potential applications in protecting biomembranes from oxidative stress .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Research has highlighted its effectiveness against various bacterial strains, with some derivatives demonstrating higher potency than traditional antibiotics . This opens avenues for developing new antimicrobial agents based on this scaffold.
Case Study 1: Inhibition of 5-LOX
A study conducted using molecular docking simulations revealed that the compound forms multiple hydrogen bonds with key residues in the active site of 5-LOX. The interactions include hydrogen bonds with PHE177 and GLN413, which are crucial for its inhibitory action. These findings support the hypothesis that structural modifications could enhance its binding affinity and selectivity .
Case Study 2: Antioxidant Efficacy
In another study assessing antioxidant properties, the compound was tested at various concentrations (62.5–500 μM) against DPPH radicals. The results indicated a dose-dependent scavenging effect, with significant reductions in radical concentrations observed at higher doses .
Comparative Data Table
Q & A
Q. Basic Research Focus
- Column chromatography : Optimize solvent systems (e.g., hexane:ethyl acetate gradients) based on compound polarity.
- Recrystallization : Use solvent pairs like ethanol-dioxane (1:2) for high-purity crystals .
Advanced Research Focus
Membrane separation technologies (e.g., nanofiltration) or countercurrent chromatography can resolve structurally similar impurities. These methods are classified under CRDC RDF2050104 (membrane and separation technologies) .
How can researchers address low solubility of the compound in aqueous media for biological testing?
Q. Basic Research Focus
- Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO).
- Micellar solubilization : Employ surfactants like Tween-80.
Advanced Research Focus
Cocrystal engineering with pharmaceutically acceptable coformers (e.g., succinic acid) enhances aqueous solubility. Computational tools (e.g., molecular docking) predict favorable coformer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
